5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol

Lipophilicity Drug-likeness Physicochemical profiling

5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol (CAS 852388-98-8; PubChem CID is a trisubstituted imidazole-2-thiol/thione derivative with the molecular formula C₁₁H₁₁BrN₂S and a molecular weight of 283.19 g/mol. The compound features three key pharmacophoric elements: an N1-ethyl substituent, a C5-(4-bromophenyl) group, and a C2-thiol group that exists predominantly as the thione tautomer (4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione), as indicated by its IUPAC designation on PubChem.

Molecular Formula C11H11BrN2S
Molecular Weight 283.19
CAS No. 852388-98-8
Cat. No. B2401301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol
CAS852388-98-8
Molecular FormulaC11H11BrN2S
Molecular Weight283.19
Structural Identifiers
SMILESCCN1C(=CNC1=S)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrN2S/c1-2-14-10(7-13-11(14)15)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,13,15)
InChIKeyVIZTYUGVWFOATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol (CAS 852388-98-8): Structural Profile and Compound Class Context


5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol (CAS 852388-98-8; PubChem CID 4962050) is a trisubstituted imidazole-2-thiol/thione derivative with the molecular formula C₁₁H₁₁BrN₂S and a molecular weight of 283.19 g/mol [1]. The compound features three key pharmacophoric elements: an N1-ethyl substituent, a C5-(4-bromophenyl) group, and a C2-thiol group that exists predominantly as the thione tautomer (4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione), as indicated by its IUPAC designation on PubChem [1]. It is commercially available from multiple suppliers at ≥95% purity with a calculated LogP of 2.6–3.95 and a topological polar surface area of 47.4 Ų [1]. The compound belongs to the broader class of 2-mercaptoimidazoles, a scaffold recognized for antibacterial, antifungal, antitumor, antioxidant, and enzyme-inhibitory properties in the medicinal chemistry literature [2].

Why In-Class Imidazole-2-thiols Cannot Substitute for 5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol in Procurement


The imidazole-2-thiol scaffold supports extensive N1 and C4/C5 substitution diversity, producing analogs with widely divergent physicochemical and reactivity profiles. Replacing 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol with a close structural analog—such as the N1-unsubstituted 5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 436095-86-2), the N1-phenyl variant, or the ethyl-only core 1-ethyl-1H-imidazole-2-thiol (CAS 10583-83-2)—alters logP by >2 log units, changes hydrogen bond donor count, and eliminates or introduces synthetic handles that are critical for downstream chemistry [1][2]. The specific combination of N1-ethyl (small, non-ionizable alkyl), C5-(4-bromophenyl) (Suzuki-competent aryl halide), and C2-thione (metal-coordinating, S-alkylatable) forms a tripartite functional architecture that cannot be replicated by any single commercially available congener [1]. Critically, the thione tautomer predominance—confirmed by the PubChem IUPAC name—imparts distinct metal-binding and hydrogen-bonding behavior compared to the thiol form, which directly affects performance in coordination chemistry and biochemical assay contexts [1][3].

Quantitative Differentiation Evidence for 5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol Versus Closest Analogs


Lipophilicity (LogP) Differentiation: N1-Ethyl Substitution Increases LogP by >2 Units Versus N1-Unsubstituted Analog

The N1-ethyl substitution on 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol produces a measured/computed LogP of 3.62–3.95, compared with a computed LogP of approximately 0.63 for unsubstituted 1H-imidazole-2-thiol and approximately 2.67 for the 4-phenyl-1H-imidazole-2-thiol analog lacking both N1-ethyl and bromine substituents [1][2]. This >2 log unit increase directly impacts membrane permeability predictions and organic/aqueous partitioning behavior relevant to both biological assays and synthetic workup .

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count Reduction: N1-Ethylation Eliminates One HBD Versus N1-Unsubstituted 5-(4-Bromophenyl)-1H-imidazole-2-thiol

5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol has a computed hydrogen bond donor (HBD) count of 1 (the N3-H of the thione tautomer), compared with an HBD count of 2 for the N1-unsubstituted analog 5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 436095-86-2), which retains both N1-H and N3-H donors [1][2]. This reduction in HBD count is a direct consequence of N1-ethylation and is experimentally non-negotiable: the N1-unsubstituted analog cannot achieve an HBD count of 1 without structural modification [1].

Hydrogen bonding Permeability Drug design

Thione Tautomer Predominance: Implications for Metal Coordination Chemistry Versus Thiol-Form Analogs

The IUPAC name assigned by PubChem—4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione—explicitly designates the thione (C=S) tautomer as the predominant form [1]. This contrasts with imidazole-2-thiols bearing electron-donating N-substituents that may shift equilibrium toward the thiol (-SH) form. In coordination chemistry, the thione tautomer acts as a neutral S-donor ligand, whereas the thiolate form (after deprotonation) acts as an anionic S-donor, producing fundamentally different metal complex geometries and stabilities [2]. Bismuth(III) thiolato complexes synthesized from analogous N-heterocyclic thiones demonstrate MIC values as low as 0.34 μM against vancomycin-resistant Enterococcus (VRE) and 1.33 μM against Mycobacterium smegmatis and Staphylococcus aureus, with negligible mammalian cell toxicity at 20 μg/mL [2].

Tautomerism Metal coordination Thione ligand

Synthetic Handle Orthogonality: Tripartite Reactivity Profile Versus Mono- or Bifunctional Analogs

5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol presents three chemically orthogonal reactive sites: (i) the C5-(4-bromophenyl) group for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck), (ii) the C2-thione/thiol for S-alkylation or metal coordination, and (iii) the N1-ethyl group as a non-labile, non-exchangeable substituent that does not compete in deprotonation or alkylation chemistry [1][2]. In contrast, the N1-unsubstituted analog 5-(4-bromophenyl)-1H-imidazole-2-thiol (CAS 436095-86-2) possesses an acidic N1-H that can undergo deprotonation and competing alkylation, while 1-ethyl-1H-imidazole-2-thiol (CAS 10583-83-2) lacks the aryl bromide handle entirely, precluding cross-coupling diversification [1].

Cross-coupling S-alkylation Scaffold diversification

Class-Level Anticancer Activity Precedent for Imidazole-2-thiones Bearing Aryl Substituents

While no direct cytotoxicity data exist specifically for 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol, the imidazole-2-thione chemotype has demonstrated quantifiable anticancer activity in peer-reviewed studies. In the 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thione series, compound III (bearing a 4-bromophenylideneamino substituent) exhibited an IC₅₀ of 3.26 μM against MCF-7 breast cancer cells, compared with sorafenib at IC₅₀ 1.12 μM [1]. Compound 5 in the same series achieved IC₅₀ values approaching 1 μM against tumor cell lines while showing cytotoxicity only at >20 μM in normal MCF-10A cells, indicating a selectivity window exceeding 20-fold [1]. The broader 2-mercaptoimidazole class is also associated with dopamine β-hydroxylase inhibition, with 1-(4-hydroxybenzyl)imidazole-2-thiol showing an IC₅₀ of 2.57 μM [2].

Anticancer Cytotoxicity Imidazole-2-thione

Recommended Application Scenarios for 5-(4-Bromophenyl)-1-ethyl-1H-imidazole-2-thiol Based on Differentiated Evidence


Scaffold for Sequential Diversification in Parallel Medicinal Chemistry Libraries

The tripartite orthogonal reactivity—C5-bromophenyl for Suzuki cross-coupling, C2-thione for S-alkylation, and N1-ethyl as a non-competing substituent—enables sequential, protecting-group-free diversification strategies [1]. A typical workflow: (Step 1) S-alkylate the C2-thione with diverse electrophiles to generate thioether intermediates; (Step 2) perform palladium-catalyzed Suzuki coupling at the C5-bromophenyl position to introduce aryl/heteroaryl diversity. This two-step sequence can generate a 10 × 10 = 100-compound library from a single building block, an efficiency not achievable with the N1-unsubstituted analog, which would require N1-protection before S-alkylation [1][2].

Neutral Thione S-Donor Ligand for Metallodrug Discovery and Bioinorganic Chemistry

The confirmed thione tautomer (PubChem IUPAC: 4-(4-bromophenyl)-3-ethyl-1H-imidazole-2-thione) positions this compound as a neutral S-donor ligand for bismuth, gold, ruthenium, and other therapeutically relevant metals [2]. Class precedent demonstrates that bismuth(III) complexes of N-heterocyclic thiones achieve sub-micromolar MIC values (0.34–1.33 μM) against clinically resistant bacteria including VRE and MRSA, with selectivity over mammalian cells [2]. The 4-bromophenyl substituent additionally provides a heavy atom for X-ray crystallographic phasing and a potential handle for further ligand functionalization [2].

Fragment-Based or Phenotypic Screening Library Component with Differentiated Physicochemical Properties

With a molecular weight of 283.19 Da, LogP of 3.62–3.95, HBD count of 1, HBA count of 1, and TPSA of 47.4 Ų, this compound occupies a fragment-like to lead-like chemical space that is distinct from both more polar N1-unsubstituted imidazole-2-thiols (LogP <1) and more lipophilic N1-phenyl or N1-benzyl analogs [1]. The single HBD and moderate lipophilicity favor membrane permeability while maintaining aqueous solubility adequate for biochemical assay concentrations (typically 10–100 μM for fragment screens). The bromine atom also provides an anomalous scattering signal for X-ray crystallographic fragment screening [1].

Covalent Probe Warhead via Thione-Tautomer-Mediated Cysteine Reactivity

The thione (C=S) group in imidazole-2-thiones can engage in covalent interactions with cysteine thiols in enzyme active sites, as evidenced by the class of dopamine β-hydroxylase inhibitors where 1-benzylimidazole-2-thiols act as competitive, reversible inhibitors with IC₅₀ values in the low micromolar range [1]. The N1-ethyl and C5-(4-bromophenyl) substituents provide vectors for optimizing non-covalent binding affinity and target selectivity while retaining the thione warhead, making this compound a suitable starting point for structure-based covalent inhibitor design [1].

Quote Request

Request a Quote for 5-(4-bromophenyl)-1-ethyl-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.